4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile
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Overview
Description
4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile is a complex organic compound with the molecular formula C11H9ClN2 and a molecular weight of 204.66 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-azatricyclo[621. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the tricyclic core.
Cyanation: The cyano group is introduced using reagents such as cyanogen bromide (BrCN) or potassium cyanide (KCN).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. This often requires the use of specialized equipment and controlled environments to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups. Common reagents for substitution reactions include nucleophiles like sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and H2O2.
Reduction: LiAlH4, H2, and Pd/C catalyst.
Substitution: NaN3, alkyl halides, and suitable solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or alkylated derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its role in enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Chloro-3,5-diazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene:
2-Chloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile:
Uniqueness: 4-Chloro-3-azatricyclo[621
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity open up numerous possibilities for innovation and discovery in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-chloro-3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-11-8(5-13)4-9-6-1-2-7(3-6)10(9)14-11/h4,6-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMFLAFHRUXVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=C2N=C(C(=C3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1510965-06-6 |
Source
|
Record name | 4-chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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